(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
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Description
(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Biological Activity
(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, also known as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chiral center at the second carbon atom, which contributes to its biological activity. The presence of the hydroxyl and formyl groups on the aromatic ring enhances its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic acids have shown effectiveness against various bacterial strains. A study highlighted that compounds containing hydroxyl groups can disrupt bacterial cell membranes, leading to cell death .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
3-Hydroxyphenylacetic Acid | 32 | Staphylococcus aureus |
4-Hydroxybenzoic Acid | 64 | Escherichia coli |
This compound | TBD | TBD |
2. Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals in the body. Similar compounds have demonstrated potent antioxidant activity through various assays such as DPPH and FRAP. The antioxidant capacity is often attributed to the presence of hydroxyl groups that can donate electrons .
Table 2: Antioxidant Activity Assays
Compound Name | DPPH IC50 (µM) | FRAP (mg Trolox/g) |
---|---|---|
3-Hydroxyphenylacetic Acid | 25 | 0.685 |
Quercetin | 15 | 1.200 |
This compound | TBD | TBD |
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its ability to induce apoptosis in cancer cells. Flavonoid compounds, which share structural similarities, have shown to inhibit key enzymes involved in tumorigenesis and promote cell cycle arrest .
Case Study: Anticancer Mechanism
A study involving flavonoid derivatives indicated that these compounds could induce apoptosis in MCF-7 breast cancer cells by activating caspases and inhibiting cyclin-dependent kinases (CDKs). The structural modifications in related compounds significantly influenced their cytotoxicity against cancer cell lines .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Quercetin | 7.88 | MCF-7 |
This compound | TBD | TBD |
Properties
IUPAC Name |
(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-96-0 |
Source
|
Record name | Forphenicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57784-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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